2-Bromo-2,2-difluoro-1-(1H-indol-3-YL)ethan-1-one
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Overview
Description
2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is a chemical compound with the molecular formula C10H6BrF2NO. This compound is part of the indole family, which is known for its significant role in various biological activities and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one typically involves the bromination and fluorination of indole derivatives. One common method includes the reaction of 1H-indole-3-carbaldehyde with bromine and difluoromethyl ketone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amine group .
Scientific Research Applications
2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to biological molecules. The indole moiety is known to interact with various enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one: Similar in structure but with different functional groups.
2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one: Contains a piperidine ring instead of an indole ring.
Uniqueness
2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is unique due to its indole core, which is known for its significant biological activities.
Properties
Molecular Formula |
C10H6BrF2NO |
---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
2-bromo-2,2-difluoro-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H6BrF2NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H |
InChI Key |
VWPDTMHMGJFVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)Br |
Origin of Product |
United States |
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